molecular formula C9H18Cl2Si B11749543 Dichloro-methyl-oct-7-enylsilane CAS No. 52217-54-6

Dichloro-methyl-oct-7-enylsilane

Cat. No.: B11749543
CAS No.: 52217-54-6
M. Wt: 225.23 g/mol
InChI Key: KUGFVFZVBCBQNO-UHFFFAOYSA-N
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Description

Silane, dichloromethyl-7-octenyl- is an organosilicon compound with the molecular formula C9H18Cl2Si . This compound is characterized by the presence of a silicon atom bonded to two chlorine atoms, a methyl group, and a 7-octenyl group. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, dichloromethyl-7-octenyl- can be synthesized through the reaction of dichloromethylsilane with 7-octenyl magnesium bromide in the presence of a catalyst . The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 0-5°C and using anhydrous solvents to ensure the purity of the final product.

Industrial Production Methods

In industrial settings, the production of silane, dichloromethyl-7-octenyl- involves the use of large-scale reactors where dichloromethylsilane is reacted with 7-octenyl magnesium bromide under controlled conditions . The process is optimized to maximize yield and minimize impurities. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Silane, dichloromethyl-7-octenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, dichloromethyl-7-octenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, dichloromethyl-7-octenyl- involves the formation of stable silicon-oxygen bonds with various substrates. The compound’s reactivity is primarily due to the presence of the silicon-chlorine bonds, which can be easily hydrolyzed to form silanols. These silanols can then react with other molecules to form stable siloxane bonds . The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, dichloromethyl-7-octenyl- is unique due to the presence of the 7-octenyl group, which imparts additional reactivity and functionality compared to other similar compounds. This makes it particularly useful in applications requiring specific interactions with organic substrates .

Properties

CAS No.

52217-54-6

Molecular Formula

C9H18Cl2Si

Molecular Weight

225.23 g/mol

IUPAC Name

dichloro-methyl-oct-7-enylsilane

InChI

InChI=1S/C9H18Cl2Si/c1-3-4-5-6-7-8-9-12(2,10)11/h3H,1,4-9H2,2H3

InChI Key

KUGFVFZVBCBQNO-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCCCCC=C)(Cl)Cl

Origin of Product

United States

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